(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE and MAO-B affects the cholinergic and dopaminergic pathways, respectively. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling, which is known to play a critical role in cognitive performance .
Similarly, by inhibiting MAO-B, the compound prevents the degradation of dopamine, resulting in increased dopamine levels. This can enhance dopaminergic signaling, which is involved in reward, motivation, and motor control .
Result of Action
The molecular and cellular effects of the compound’s action include increased levels of acetylcholine and dopamine in the brain. This can lead to enhanced cognitive performance and improved motor control, which can be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-(2-bromoethoxy)benzo[d]thiazole with substituted phenols . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often employ techniques such as microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential anticancer and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines and reducing the activity of inflammatory factors .
Medicine
In medicine, benzothiazole derivatives, including this compound, are being explored for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
What sets (Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-2-23-12-11-21-15-9-5-6-10-16(15)24-18(21)20-17(22)13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFGWPRFBSETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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